2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-chlorophenylacetic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then subjected to cyclization to form the desired isoindole derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated isoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,9-Bis[2-(4-chlorophenyl)ethyl]anthrax[2,1,9-def:6,5,10-d′e′f′]diisoquinoline-1,3,8,10(2H,9H)tetrone
- 4-(4-chlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16ClNO2 |
---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H16ClNO2/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(18)20/h5-8H,1-4,9-10H2 |
InChI Key |
OQNOHHLPFLHLFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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